N-[2-(4-butanoylpiperazin-1-yl)-1-(4-fluorobenzenesulfonyl)-2-oxoethyl]-4-methoxybenzamide
Description
This compound features a piperazine core substituted with a butanoyl group at the 4-position, a 4-fluorobenzenesulfonyl moiety at the 1-position of the ethyl backbone, and a terminal 4-methoxybenzamide group. Its design incorporates fluorinated and methoxy substituents, which may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-[2-(4-butanoylpiperazin-1-yl)-1-(4-fluorophenyl)sulfonyl-2-oxoethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O6S/c1-3-4-21(29)27-13-15-28(16-14-27)24(31)23(35(32,33)20-11-7-18(25)8-12-20)26-22(30)17-5-9-19(34-2)10-6-17/h5-12,23H,3-4,13-16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPKNICGPPZPJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Piperazine Derivatives
Piperazine-based compounds are widely explored for their pharmacological properties. Below is a comparative analysis of key analogs:
Functional Group Impact on Pharmacokinetics
- Fluorinated Sulfonyl Group: The 4-fluorobenzenesulfonyl moiety in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., ’s 4-chlorobenzenesulfonamide) by resisting oxidative degradation .
- Methoxybenzamide : This group may improve binding to hydrophobic pockets in target proteins, similar to 4-methoxyphenyl derivatives in .
- Butanoyl vs. Benzothiazol/Aromatic Substituents: The butanoyl group on piperazine offers flexibility and moderate lipophilicity, contrasting with the rigid benzothiazol () or pyridazinyl () groups, which may restrict conformational adaptability .
Research Findings and Structural Optimization Trends
- Antiproliferative Activity : Compounds like 4l () show moderate activity but lack selectivity (EC₅₀ > CC₅₀), suggesting that fluorination (as in the target compound) could improve therapeutic windows .
- Solubility Considerations : Benzyl and chlorinated analogs () exhibit lower solubility than methoxy- or fluorinated derivatives, highlighting the target compound’s design advantages .
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